![molecular formula C19H23N3O3 B5399941 N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5399941.png)
N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-L-alaninamide
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Overview
Description
N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-L-alaninamide, commonly known as DAPA, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DAPA belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.
Mechanism of Action
DAPA works by inhibiting the activity of N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-L-alaninamide, an enzyme that is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-L-alaninamide, DAPA increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
DAPA has been shown to have several biochemical and physiological effects. It increases the levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. DAPA also has an anti-inflammatory effect and can reduce oxidative stress. In addition, DAPA has been shown to improve endothelial function and reduce the risk of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DAPA in lab experiments is its specificity towards N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-L-alaninamide. It has a high affinity for the enzyme and does not interact with other proteins or enzymes in the body. However, one of the limitations of using DAPA is its low solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for the use of DAPA in scientific research. One potential application is in the treatment of cancer, where N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-L-alaninamide has been shown to play a role in tumor growth and metastasis. Another potential application is in the treatment of Alzheimer's disease, where N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-L-alaninamide has been shown to be involved in the formation of amyloid plaques. Additionally, DAPA may have potential therapeutic applications in the treatment of cardiovascular diseases, where it has been shown to improve endothelial function and reduce inflammation.
Synthesis Methods
The synthesis of DAPA involves the reaction of N-acetyl-L-alaninamide with 2-(2,6-dimethylphenoxy)nicotinonitrile in the presence of a base such as potassium carbonate. The reaction yields the desired product, which is then purified using column chromatography.
Scientific Research Applications
DAPA has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have a beneficial effect in the treatment of type 2 diabetes by inhibiting N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-L-alaninamide, which is responsible for the degradation of incretin hormones. In addition, DAPA has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases.
properties
IUPAC Name |
(2S)-2-acetamido-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-12-7-5-8-13(2)17(12)25-19-16(9-6-10-20-19)11-21-18(24)14(3)22-15(4)23/h5-10,14H,11H2,1-4H3,(H,21,24)(H,22,23)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTQANYXOSNJBX-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C(C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)[C@H](C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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